4-(2-Morpholinoethoxy)phenylboronic acid, HCl
CAS No.: 1072945-74-4
Cat. No.: VC3046520
Molecular Formula: C12H19BClNO4
Molecular Weight: 287.55 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1072945-74-4 |
|---|---|
| Molecular Formula | C12H19BClNO4 |
| Molecular Weight | 287.55 g/mol |
| IUPAC Name | [4-(2-morpholin-4-ylethoxy)phenyl]boronic acid;hydrochloride |
| Standard InChI | InChI=1S/C12H18BNO4.ClH/c15-13(16)11-1-3-12(4-2-11)18-10-7-14-5-8-17-9-6-14;/h1-4,15-16H,5-10H2;1H |
| Standard InChI Key | PZQMRZHYQZRFQT-UHFFFAOYSA-N |
| SMILES | B(C1=CC=C(C=C1)OCCN2CCOCC2)(O)O.Cl |
| Canonical SMILES | B(C1=CC=C(C=C1)OCCN2CCOCC2)(O)O.Cl |
Introduction
Chemical Identity and Basic Properties
4-(2-Morpholinoethoxy)phenylboronic acid hydrochloride is a boronic acid derivative containing a morpholine group linked to a phenyl ring through an ethoxy spacer, with the boronic acid functionality positioned para to the ethoxy substituent. The compound exists as the hydrochloride salt, which affects its solubility profile and reactivity.
Structural Information
| Property | Value |
|---|---|
| Chemical Name | (4-(2-morpholinoethoxy)phenyl)boronic acid hydrochloride |
| CAS Number | 1072945-74-4 |
| Molecular Formula | C₁₂H₁₉BClNO₄ |
| Molecular Weight | 287.55 g/mol |
| SMILES Notation | Cl.OB(O)C1=CC=C(OCCN2CCOCC2)C=C1 |
| MDL Number | MFCD10699615 |
| Purity (Commercial) | 95% |
The free base form of the compound is also documented in literature with different identifiers:
| Property | Value |
|---|---|
| Chemical Name | (4-(2-Morpholinoethoxy)phenyl)boronic acid |
| CAS Number | 279262-19-0 |
| Molecular Formula | C₁₂H₁₈BNO₄ |
| Molecular Weight | 251.09 g/mol |
| SMILES Notation | OB(C1=CC=C(OCCN2CCOCC2)C=C1)O |
The structural features of this compound include a para-substituted phenyl ring with a boronic acid group (-B(OH)₂) at one end and a 2-morpholinoethoxy group at the opposite position. The hydrochloride salt form has the protonated morpholine nitrogen, which significantly affects its solubility properties and reactivity profile .
Physical and Chemical Properties
Solubility Profile
The hydrochloride salt form significantly enhances water solubility compared to the free base, making it valuable for aqueous reactions and biological applications. Like other boronic acids with polar functional groups, this compound likely exhibits good solubility in polar organic solvents such as methanol, ethanol, and dimethylformamide .
Chemical Reactivity
As a boronic acid derivative, 4-(2-morpholinoethoxy)phenylboronic acid hydrochloride contains an electron-deficient boron atom with an empty p-orbital, classifying it as a mild Lewis acid. This property underlies several key chemical behaviors:
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The compound forms reversible covalent complexes with 1,2-diols, including carbohydrates, making it valuable for biological sensing applications .
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The boronic acid moiety acts as a reactive functional group in palladium-catalyzed cross-coupling reactions (Suzuki coupling), enabling carbon-carbon bond formation .
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The acidity of the boronic acid group is influenced by pH, affecting its ionization state and subsequent reactivity with nucleophiles .
Applications and Research Significance
4-(2-Morpholinoethoxy)phenylboronic acid hydrochloride and structurally related compounds have found applications across multiple fields due to their unique chemical properties.
Medicinal Chemistry Applications
The presence of a 2-morpholinoethoxy group enhances water solubility and provides a pharmacologically relevant moiety that can influence drug distribution and targeting. The compound class has been investigated in the context of:
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Development of estrogen receptor modulators and degraders (SERDs), where the morpholinoethoxy group serves as an important structural element for receptor binding .
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Potential applications in cancer therapy, particularly for hormone-dependent cancers, where the compound may serve as an intermediary in drug synthesis or as a functional component .
Synthetic Applications
The boronic acid functionality makes this compound valuable in organic synthesis:
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As a reagent in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds, particularly for introducing the 4-(2-morpholinoethoxy)phenyl group into complex molecules .
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For the preparation of biologically active compounds containing the 4-(2-morpholinoethoxy)phenyl moiety, which appears in several pharmaceutical agents.
Biological Sensing Applications
Boronic acids are known for their ability to form reversible covalent bonds with 1,2-diols, including those found in carbohydrates:
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The compound may have potential applications in glucose sensing, where the binding between the boronic acid and glucose induces detectable changes in fluorescence or other properties .
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The morpholine group can provide additional hydrogen bonding capabilities, potentially influencing the selectivity of diol binding.
Structure-Activity Relationships
The activity and properties of 4-(2-morpholinoethoxy)phenylboronic acid hydrochloride are influenced by several structural features:
Effect of Morpholine Group
The morpholine moiety introduces several important characteristics:
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It provides a basic nitrogen center that can be protonated to form the hydrochloride salt, enhancing water solubility.
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It serves as a hydrogen bond acceptor, potentially influencing interactions with biological targets.
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The morpholine ring offers conformational flexibility combined with rigidity, properties valuable in drug design.
Importance of the Ethoxy Spacer
The two-carbon spacer between the morpholine ring and the phenyl group:
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Provides optimal distance for biological target interactions.
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Introduces flexibility that can allow the molecule to adopt favorable conformations for binding.
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Affects the electronic properties of the phenyl ring through inductive effects.
Boronic Acid Group Reactivity
The para-positioning of the boronic acid relative to the ethoxy substituent:
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Places the reactive boronic acid group at a position minimally affected by steric hindrance.
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The electron-donating nature of the ethoxy group may influence the Lewis acidity of the boron center through resonance effects .
Analytical Considerations
Characterization Methods
For the analysis and characterization of 4-(2-morpholinoethoxy)phenylboronic acid hydrochloride, several techniques are applicable:
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NMR Spectroscopy: Particularly useful for structural confirmation, with ¹¹B NMR providing specific information about the boron environment and its ionization state .
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High-Resolution Mass Spectrometry: For molecular formula confirmation and purity assessment.
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Elemental Analysis: To verify the elemental composition and confirm the presence of the hydrochloride salt.
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X-ray Crystallography: To determine the precise three-dimensional structure and confirm intermolecular hydrogen bonding patterns.
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